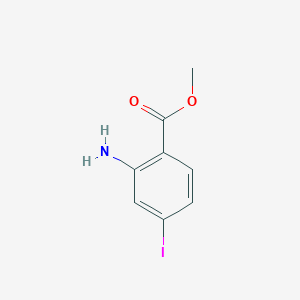

Methyl 2-amino-4-iodobenzoate

Descripción general

Descripción

Methyl 2-amino-4-iodobenzoate is an organic compound with the molecular formula C8H8INO2 and a molecular weight of 277.06 g/mol It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with an amino group at the second position and an iodine atom at the fourth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-amino-4-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 2-aminobenzoate. The reaction typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions with careful control of reaction parameters to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a solid form suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-amino-4-iodobenzoate undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The aryl-iodide functionality allows for coupling reactions such as the Sonogashira coupling, where the compound reacts with alkynes to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.

Sonogashira Coupling: This reaction typically requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine in an inert atmosphere.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as methyl 2-amino-4-azidobenzoate or methyl 2-amino-4-thiocyanatobenzoate can be formed.

Coupling Products: The Sonogashira coupling can yield products like dimethyl 4,4’-(ethyne-1,2-diyl)dibenzoate.

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 2-amino-4-iodobenzoate serves as a versatile intermediate in organic synthesis. Its applications include:

- Preparation of Aryl Ethers : In Ullmann ether synthesis, this compound can be used to create aryl ethers through coupling reactions with alcohols.

- Biaryl Formation : It can participate in Suzuki coupling reactions, enabling the formation of biaryl compounds, which are important in pharmaceuticals and materials science.

- Aryl Amines Synthesis : The Buchwald-Hartwig amination reaction can utilize this compound for synthesizing aryl amines, which are crucial for various biological activities.

- Aryl Alkanes Production : Through Heck reactions, this compound can also lead to the production of aryl alkanes, further expanding its utility in synthetic chemistry.

Medicinal Chemistry

Research into this compound's biological activity is still emerging, but related compounds have shown promise in medicinal applications:

- Anticancer Properties : Some derivatives exhibit potential anticancer activity. For example, studies on related iodinated compounds have shown enhanced uptake in cancer cell lines, suggesting possible applications in targeted cancer therapies .

- Pharmaceutical Intermediates : Its unique structure allows it to act as a precursor for synthesizing various pharmaceutical agents, particularly those targeting specific biological pathways due to its ability to form hydrogen bonds and engage in halogen bonding interactions.

Case Study 1: Synthesis of Anticancer Agents

In a study exploring radioiodinated derivatives for cancer treatment, this compound was synthesized as an intermediate. The resulting compounds demonstrated enhanced cellular uptake and potential for targeted therapy against medulloblastoma cells. The research highlighted the importance of iodine substitution in improving pharmacokinetics .

Case Study 2: Development of Biaryls

A research project utilized this compound in Suzuki coupling reactions to synthesize biaryl compounds. The study reported high yields and demonstrated the compound's effectiveness as a building block in creating complex organic molecules with potential applications in drug discovery.

Data Table: Comparison with Similar Compounds

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| Methyl 4-amino-2-iodobenzoate | Amino group at 4-position | 0.91 |

| Methyl 4-amino-5-iodo-2-methylbenzoate | Additional methyl group at the 5-position | 0.88 |

| Methyl 2-hydroxy-4-iodobenzoate | Hydroxy group instead of amino group | 0.94 |

| Methyl 3-amino-4-iodobenzoate | Amino group at the 3-position | 0.81 |

This table illustrates how this compound's unique positioning of functional groups influences its chemical reactivity and potential applications compared to similar compounds.

Mecanismo De Acción

The mechanism of action of methyl 2-amino-4-iodobenzoate depends on its application. In chemical reactions, the iodine atom acts as a leaving group, facilitating substitution and coupling reactions. In biological systems, the compound’s activity would depend on its interaction with specific molecular targets, such as enzymes or receptors, though detailed studies on its biological mechanism are limited .

Comparación Con Compuestos Similares

Methyl 2-iodobenzoate: Similar in structure but lacks the amino group, making it less versatile in certain reactions.

Methyl 4-iodobenzoate: The iodine atom is positioned differently, affecting its reactivity and applications.

Methyl 3-amino-4-iodobenzoate: Similar but with the amino group at a different position, which can influence its chemical behavior and applications.

Uniqueness: Methyl 2-amino-4-iodobenzoate is unique due to the presence of both an amino group and an iodine atom on the aromatic ring, providing a combination of reactivity and functionality that is valuable in synthetic chemistry and potential biological applications .

Actividad Biológica

Methyl 2-amino-4-iodobenzoate, with the molecular formula CHINO and a molecular weight of 277.06 g/mol, is an organic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, and potential applications based on existing research.

Chemical Structure and Properties

This compound features a benzoate structure with an amino group at the 2-position and an iodine atom at the 4-position. The presence of both an amino group and a carbonyl group allows for potential hydrogen bonding, influencing its chemical reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Iodination of Methyl 2-Aminobenzoate : This common method involves the use of iodine and an oxidizing agent (like hydrogen peroxide) under acidic conditions to introduce the iodine atom into the desired position on the aromatic ring.

- Nucleophilic Substitution Reactions : The iodine atom can be replaced by different nucleophiles, allowing for the formation of various derivatives.

- Coupling Reactions : The compound's aryl-iodide functionality enables it to participate in coupling reactions, such as Sonogashira coupling, which can be utilized to form carbon-carbon bonds with alkynes.

Biological Activity

The biological activity of this compound has not been extensively studied; however, related compounds exhibit various pharmacological activities:

- Antimicrobial Activity : Some derivatives of iodobenzoates have shown antibacterial and antifungal properties, suggesting that this compound may possess similar activities due to its structural characteristics.

- Potential in Drug Development : The compound's ability to serve as a building block in pharmaceutical synthesis highlights its potential utility in developing new therapeutic agents.

Comparison with Related Compounds

To better understand its biological potential, it is useful to compare this compound with structurally similar compounds:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| Methyl 4-amino-2-iodobenzoate | Amino group at 4-position | 0.91 |

| Methyl 4-amino-5-iodo-2-methylbenzoate | Additional methyl group at 5-position | 0.88 |

| Methyl 2-hydroxy-4-iodobenzoate | Hydroxy group instead of amino group | 0.94 |

| Methyl 3-amino-4-iodobenzoate | Amino group at the 3-position | 0.81 |

This table illustrates that the unique positioning of the amino and iodine groups in this compound could influence its reactivity and biological activity compared to these similar compounds.

The mechanism of action for this compound is not fully elucidated due to limited studies; however, it is hypothesized that:

- Substitution Reactions : The iodine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new compounds.

- Biological Interactions : In biological systems, the compound's activity may depend on its interaction with specific molecular targets such as enzymes or receptors, although specific targets remain unidentified in current literature.

Case Studies

While direct case studies on this compound are scarce, research on related compounds provides insights into its potential applications:

- Anticancer Activity : Studies on iodinated benzoates have indicated promising anticancer properties when used in conjunction with targeted therapies. For instance, radiolabeled antibodies incorporating similar structures have demonstrated significant cytotoxic effects against cancer cell lines .

- Nuclear Imaging Applications : Compounds with similar functional groups have been explored for use in nuclear imaging agents for hypoxic tumors, suggesting that derivatives of this compound could potentially be developed for diagnostic applications .

Propiedades

IUPAC Name |

methyl 2-amino-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNRVHNXSYBHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596584 | |

| Record name | Methyl 2-amino-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144550-76-5 | |

| Record name | Methyl 2-amino-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.